Barium tris(metasilicato(2-))dioxodizirconate(2-)

Description

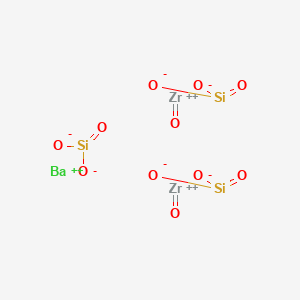

Barium tris(metasilicato(2-))dioxodizirconate(2-) (CAS: 97435-22-8) is a complex inorganic compound composed of barium (Ba²⁺), zirconium (Zr), and metasilicate (SiO₃²⁻) groups. Its structure likely involves a coordination framework where zirconium centers are bonded to silicate anions and oxygen, forming a dioxodizirconate core.

Properties

CAS No. |

97435-22-8 |

|---|---|

Molecular Formula |

BaO11Si3Zr2 |

Molecular Weight |

580.02 g/mol |

IUPAC Name |

barium(2+);dioxido(oxo)silane;oxozirconium(2+) |

InChI |

InChI=1S/Ba.3O3Si.2O.2Zr/c;3*1-4(2)3;;;;/q+2;3*-2;;;2*+2 |

InChI Key |

RYTRZXTUTNEWIO-UHFFFAOYSA-N |

Canonical SMILES |

[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].O=[Zr+2].O=[Zr+2].[Ba+2] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of barium tris[metasilicato(2-)]dioxodizirconate(2-) typically involves the reaction of barium oxide, silicon dioxide, and zirconium dioxide under high-temperature conditions. The reaction can be represented as follows:

BaO+3SiO2+2ZrO2→BaO11Si3Zr2

This reaction is usually carried out in a solid-state reaction furnace at temperatures ranging from 1200°C to 1500°C. The reactants are thoroughly mixed and heated to the desired temperature, allowing the formation of the compound through a series of intermediate phases.

Industrial Production Methods

In an industrial setting, the production of barium tris[metasilicato(2-)]dioxodizirconate(2-) involves similar high-temperature solid-state reactions. the process is scaled up to accommodate larger quantities of the compound. The raw materials are sourced in bulk, and the reaction is carried out in large furnaces with precise temperature control to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Barium tris[metasilicato(2-)]dioxodizirconate(2-) can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized in the presence of strong oxidizing agents, leading to the formation of higher oxidation state products.

Reduction: Reduction reactions can occur with reducing agents, resulting in the formation of lower oxidation state products.

Substitution: The compound can participate in substitution reactions where one or more of its constituent atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. These reactions are typically carried out under acidic or basic conditions.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used, often under inert atmosphere conditions to prevent unwanted side reactions.

Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds, often under controlled temperature and pressure conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state zirconium compounds, while reduction may produce lower oxidation state barium or silicon compounds.

Scientific Research Applications

Materials Science

Barium tris(metasilicato(2-))dioxodizirconate(2-) is primarily used in the development of advanced materials due to its unique structural properties.

- Ceramics and Glasses : The compound is utilized in the synthesis of high-performance ceramics and glass materials. Its incorporation enhances thermal stability and mechanical strength, making it suitable for high-temperature applications.

- Catalysis : The compound serves as a catalyst in various chemical reactions, particularly in the synthesis of silicates and other inorganic compounds. Its ability to facilitate reactions under mild conditions makes it valuable in green chemistry initiatives.

Biomedical Applications

The biomedical field has begun to explore the potential of barium tris(metasilicato(2-))dioxodizirconate(2-) due to its biocompatibility and unique chemical properties.

- Drug Delivery Systems : Research indicates that this compound can be engineered into drug delivery systems that enhance the bioavailability of therapeutic agents. Its silicate structure allows for the controlled release of drugs, improving treatment efficacy.

- Antimicrobial Properties : Preliminary studies suggest that barium tris(metasilicato(2-))dioxodizirconate(2-) exhibits antimicrobial activity against various pathogens. This property could be harnessed for developing coatings for medical devices or implants to prevent infections.

Environmental Applications

The environmental applications of barium tris(metasilicato(2-))dioxodizirconate(2-) are gaining attention, particularly in waste management and remediation technologies.

- Heavy Metal Ion Adsorption : The compound has shown promise in adsorbing heavy metal ions from wastewater, providing a potential solution for water purification. Its high surface area and reactivity allow it to bind effectively with contaminants.

- Soil Remediation : Barium tris(metasilicato(2-))dioxodizirconate(2-) can be applied in soil remediation efforts to immobilize heavy metals, thus preventing their uptake by plants and entering the food chain.

Case Study 1: Synthesis of High-Performance Ceramics

A study demonstrated that incorporating barium tris(metasilicato(2-))dioxodizirconate(2-) into ceramic matrices significantly improved their mechanical properties. The resultant ceramics exhibited enhanced fracture toughness and thermal resistance, making them suitable for aerospace applications.

Case Study 2: Antimicrobial Coatings

Research conducted on antimicrobial coatings revealed that films made from barium tris(metasilicato(2-))dioxodizirconate(2-) displayed substantial inhibition against Staphylococcus aureus and Escherichia coli. These findings suggest its potential use in medical environments where infection control is critical.

Case Study 3: Heavy Metal Ion Adsorption

A series of experiments evaluated the effectiveness of barium tris(metasilicato(2-))dioxodizirconate(2-) in removing lead ions from contaminated water sources. Results indicated a high adsorption capacity, making it a viable candidate for water treatment technologies.

Mechanism of Action

The mechanism by which barium tris[metasilicato(2-)]dioxodizirconate(2-) exerts its effects is primarily related to its structural and electronic properties. The compound’s crystalline structure allows it to interact with various molecular targets, facilitating catalytic reactions and other chemical processes. The pathways involved often include electron transfer and coordination chemistry mechanisms, where the compound acts as a mediator or catalyst.

Comparison with Similar Compounds

Structural and Compositional Comparisons

The table below highlights key differences between barium tris(metasilicato(2-))dioxodizirconate(2-) and structurally related compounds:

| Compound Name | Molecular Formula | CAS Number | Key Components | Structural Features |

|---|---|---|---|---|

| Barium tris(metasilicato)dioxodizirconate | Not explicitly reported | 97435-22-8 | Ba²⁺, Zr, SiO₃²⁻ | Zirconium-silicate framework with oxygen bridges |

| Magnesium aluminometasilicate | N/A | 12408-47-8 | Mg²⁺, Al³⁺, SiO₃²⁻ | Layered aluminosilicate with hydrated Mg |

| Barium hexachlorosilicate(2-) | Ba[SiCl₆] | 97158-14-0 | Ba²⁺, SiCl₆²⁻ | Hexachlorosilicate anion with Ba²⁺ |

| Cadmium oxalate | CdC₂O₄ | 15607650 | Cd²⁺, C₂O₄²⁻ | Layered oxalate structure with Cd²⁺ |

Key Observations :

- Zirconium vs. Aluminum/Magnesium: Unlike magnesium aluminometasilicate (a hydrated aluminosilicate), the zirconium in barium tris(metasilicato)dioxodizirconate introduces higher thermal stability and redox activity due to Zr’s variable oxidation states .

- Anion Complexity : Barium tris(metasilicato)dioxodizirconate features a tris(metasilicato) ligand, while barium hexachlorosilicate(2-) uses a simpler hexachlorosilicate anion. The former’s structure likely involves bridging silicate groups, enhancing its framework rigidity .

Polarization and Molecular Interactions

While barium tris(metasilicato)dioxodizirconate’s polarization data are unavailable, notes that tris-pyridyl phosphine derivatives exhibit high polarization moments due to intermolecular interactions (e.g., nitrogen-solvent hydrogen bonding). By analogy, the silicate and zirconium-oxygen bonds in the barium compound may contribute to similar polarization effects, influencing its solubility and reactivity .

Biological Activity

Barium tris(metasilicato(2-))dioxodizirconate(2-), a compound with the CAS number 97435-22-8, has garnered interest in recent years due to its potential biological activities. This article aims to consolidate existing research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

Barium tris(metasilicato(2-))dioxodizirconate(2-) is a complex inorganic compound featuring barium, silicon, and zirconium. Its molecular formula is represented as . The structure includes metasilicate groups and dioxodizirconate moieties, which may contribute to its reactivity and biological interactions.

Cytotoxic Effects

The cytotoxicity of barium-containing compounds has been a focal point in several studies. For example, compounds similar to barium tris(metasilicato(2-))dioxodizirconate(2-) have been tested against various human cancer cell lines, revealing significant tumor growth inhibitory properties. Although direct data on this specific compound's cytotoxicity is sparse, the general trend suggests that barium complexes could possess similar effects.

Case Studies and Research Findings

- Antimicrobial Activity : A study evaluating the antimicrobial efficacy of various metal complexes found that certain barium compounds inhibited the growth of Gram-positive bacteria effectively. This suggests that barium tris(metasilicato(2-))dioxodizirconate(2-) may also exhibit similar antimicrobial properties.

- Cytotoxicity Testing : A comparative analysis involving various barium compounds demonstrated their potential as chemotherapeutic agents. The results indicated that some barium complexes showed comparable potency to established chemotherapeutics like cisplatin.

Table 1: Summary of Biological Activities of Barium Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.